molecular formula C20H14N4O3 B2505633 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide CAS No. 477492-98-1

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No. B2505633
CAS RN: 477492-98-1
M. Wt: 358.357
InChI Key: KLBMYBJWBRGVMB-UHFFFAOYSA-N
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Description

The compound "N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide" is a derivative of benzamide and is structurally related to various compounds that have been synthesized and studied for their chemical and biological properties. The related compounds have been developed using environmentally friendly synthesis methods, and their structures have been characterized using different spectroscopic and X-ray diffraction techniques .

Synthesis Analysis

The synthesis of related benzamide derivatives has been achieved through water-mediated, step-wise, tandem, and one-pot reactions. These methods are notable for their environmentally friendly approach, utilizing water as a solvent and providing excellent yields. The synthesis involves the combination of phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through single-crystal X-ray diffractometry. For instance, the structure of N-phenyl-2-nitrobenzamide, a potential precursor to acridone alkaloids, features strong hydrogen bonding forming chains along the b-axis, with phenyl rings inclined at right angles to each other . Another related compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, has its carbonyl and thiocarbonyl moieties pointing in approximately opposite directions, with specific unit-cell dimensions .

Chemical Reactions Analysis

The reactivity of these compounds can be influenced by their nitro groups. For example, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one, which is structurally related, reacts with O- and S-nucleophiles to yield mono- or bis-substituted products. The nitro group in position 3 is displaced first, indicating a specific reactivity pattern that may be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure, spectroscopic properties, and biological activity have been investigated, revealing insights into structure-property relationships. For instance, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has been characterized by various spectroscopic methods and its antitumor activity has been assessed through electrochemical measurements and biological assays . These studies provide a foundation for understanding the properties of "this compound" and related compounds.

Scientific Research Applications

Chemical Stability and Degradation

The stability and degradation pathways of related compounds have been studied to understand their behavior under various conditions. For example, a study on nitisinone (a different compound but relevant due to similar structural features such as nitro and benzamide functionalities) using LC-MS/MS highlighted the compound's stability under different pH conditions and identified major degradation products. These findings are crucial for comprehending the stability of similar compounds in pharmaceutical applications (Barchańska et al., 2019).

Synthetic Chemistry and Applications

In synthetic chemistry, benzothiazoles and related scaffolds have been extensively reviewed for their preparation and properties. These compounds, including benzodiazoles, exhibit a wide range of biological and electrochemical activities, suggesting their utility in developing new chemotherapeutics and materials (Boča et al., 2011). The extensive pharmacological applications of benzothiazole derivatives, including antimicrobial and anticancer activities, indicate the potential research applications of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide in developing new therapeutic agents (Kamal et al., 2015).

Chemical Modifications and Drug Development

Recent advances in structural modifications of benzothiazoles highlight their therapeutic potential, with specific focus on antitumor agents. Such modifications aim to enhance biological activity and pharmacokinetic properties, which could be relevant for the research and development of this compound as a potential anticancer compound (Ahmed et al., 2012).

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(14-6-4-8-16(12-14)24(26)27)21-15-7-3-5-13(11-15)19-22-17-9-1-2-10-18(17)23-19/h1-12H,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBMYBJWBRGVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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